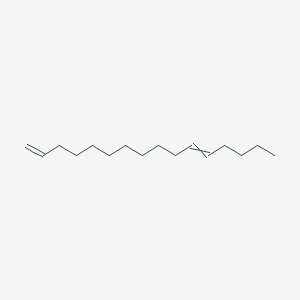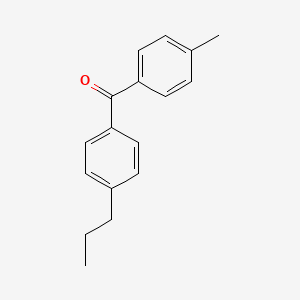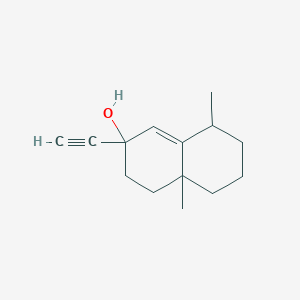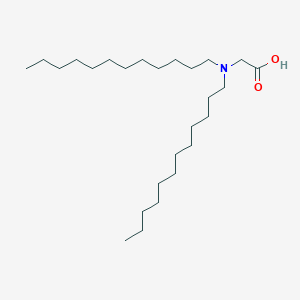
Glycine, N,N-didodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N-didodecyl- is a derivative of glycine, an amino acid that plays a crucial role in various metabolic functions. This compound is characterized by the presence of two dodecyl (C12H25) groups attached to the nitrogen atoms of glycine. It is primarily used in specialized chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-didodecyl- typically involves the reaction of glycine with dodecylamine. The process can be summarized as follows:
Starting Materials: Glycine and dodecylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of Glycine, N,N-didodecyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix glycine and dodecylamine under controlled conditions.
Continuous Flow Systems: These systems ensure a steady production rate and consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N,N-didodecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of dodecanoic acid and glycine derivatives.
Reduction: Formation of primary amines and glycine.
Substitution: Formation of new alkyl or aryl derivatives of glycine.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N-didodecyl- has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, including lubricants and emulsifiers.
Wirkmechanismus
The mechanism of action of Glycine, N,N-didodecyl- involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the transport of hydrophobic drugs across cell membranes.
Molecular Targets and Pathways:
Cell Membranes: Integration into lipid bilayers.
Transport Proteins: Interaction with membrane transport proteins to facilitate drug delivery.
Vergleich Mit ähnlichen Verbindungen
Glycine, N,N-didodecyl- can be compared with other similar compounds such as:
N,N-Dimethylglycine: A simpler derivative of glycine with two methyl groups.
N,N-Dioctylglycine: Similar structure but with octyl groups instead of dodecyl groups.
N,N-Didodecylalanine: Similar to Glycine, N,N-didodecyl- but derived from alanine instead of glycine.
Uniqueness: Glycine, N,N-didodecyl- is unique due to its longer dodecyl chains, which provide enhanced hydrophobic interactions and make it particularly effective in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
65527-68-6 |
|---|---|
Molekularformel |
C26H53NO2 |
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
2-(didodecylamino)acetic acid |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26(28)29)24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
MVYRCGLBWXZUFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

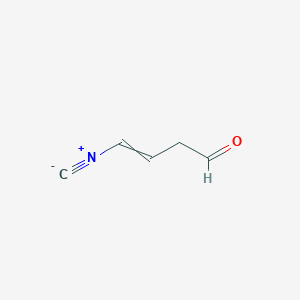
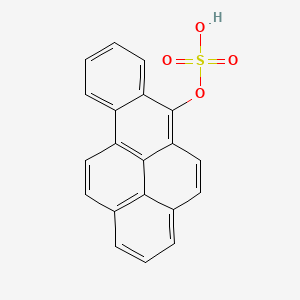
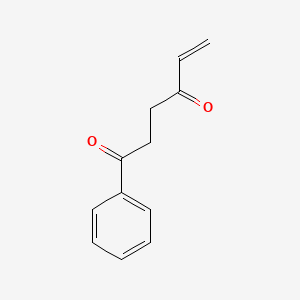
![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)

